molecular formula C18H19N B11864290 Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- CAS No. 113417-33-7

Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-

Cat. No.: B11864290
CAS No.: 113417-33-7
M. Wt: 249.3 g/mol
InChI Key: DGPOQLXNIPOONU-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family This compound is characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired product.

Industrial Production Methods: Industrial production methods for 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dioxygen, visible light.

    Substitution: Diazonium salts.

    Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

This comprehensive overview highlights the significance of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline in various scientific and industrial fields. Its unique structural features and diverse reactivity make it a valuable compound for further research and development.

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- , examining its biological activity through various studies and available data.

  • Molecular Formula : C18H19N
  • Molecular Weight : 249.3 g/mol
  • CAS Number : 113417-33-7

Overview of Biological Activities

Isoquinoline derivatives are known for their pharmacological properties, including:

  • Antimicrobial Activity : Some isoquinoline compounds exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.
  • Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cytotoxicity : Certain isoquinolines have shown cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of isoquinoline derivatives demonstrated that they possess significant activity against a range of pathogens. The compound was tested against various bacterial strains and fungi, revealing moderate to strong inhibitory effects (Table 1).

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antioxidant Activity

Research has indicated that isoquinoline derivatives can act as effective antioxidants. For instance, one study reported that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, which is crucial for protecting cells from oxidative damage.

Cytotoxicity Studies

In vitro studies have shown that Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- demonstrates cytotoxic effects on specific cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results are summarized in Table 2.

Cell LineIC50 (µM)
MCF-715.2
HeLa12.8

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive evaluation of various isoquinoline derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their antimicrobial potency.
  • Cytotoxicity Investigation : A recent investigation into the cytotoxic effects of isoquinoline derivatives revealed that modifications at the phenylmethyl position significantly influenced their activity against cancer cells. This opens avenues for designing more potent anticancer agents.
  • Antioxidant Mechanisms : Research exploring the antioxidant mechanisms of isoquinolines found that these compounds can modulate cellular pathways involved in oxidative stress response, suggesting their potential use in neuroprotective therapies.

Properties

CAS No.

113417-33-7

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-benzyl-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

DGPOQLXNIPOONU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C

Origin of Product

United States

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